molecular formula C19H24N2O3S B2639380 4-(4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)BENZAMIDE CAS No. 692280-31-2

4-(4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)BENZAMIDE

Cat. No.: B2639380
CAS No.: 692280-31-2
M. Wt: 360.47
InChI Key: NEMFESWPLOKWMZ-UHFFFAOYSA-N
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Description

4-(4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)BENZAMIDE is an organic compound characterized by its complex structure, which includes a benzamide core substituted with a methylbenzenesulfonamido group and a 3-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

    Nitration: of benzene to form nitrobenzene.

    Reduction: of nitrobenzene to aniline.

    Acylation: of aniline to form benzamide.

    Sulfonation: of toluene to form 4-methylbenzenesulfonyl chloride.

    Coupling: of the sulfonyl chloride with the benzamide core to form the sulfonamido derivative.

    Alkylation: with 3-methylbutyl bromide to introduce the 3-methylbutyl chain.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)BENZAMIDE involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to proteins or nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-METHYLBENZENESULFONAMIDE: Similar structure but lacks the benzamide core and 3-methylbutyl chain.

    N-(3-METHYLBUTYL)BENZAMIDE: Similar structure but lacks the sulfonamido group.

    BENZENESULFONAMIDE: Lacks both the methyl group and the 3-methylbutyl chain.

Uniqueness

4-(4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)BENZAMIDE is unique due to the combination of the sulfonamido group, benzamide core, and 3-methylbutyl chain

Properties

IUPAC Name

N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14(2)12-13-20-19(22)16-6-8-17(9-7-16)21-25(23,24)18-10-4-15(3)5-11-18/h4-11,14,21H,12-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMFESWPLOKWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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